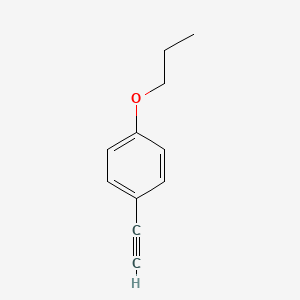

1-Ethynyl-4-propoxybenzene

Übersicht

Beschreibung

1-Ethynyl-4-propoxybenzene is an organic compound with the chemical formula C₁₁H₁₂O. It is a yellowish liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-propoxybenzene can be synthesized through the reaction of 4-propoxybenzaldehyde with ethynylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-4-propoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst are commonly used.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethynyl-4-propoxybenzene has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Case Study: Inhibition of NLRP3 Inflammasome

Recent research has highlighted the compound's role as a selective inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. In vitro studies demonstrated that it dose-dependently inhibited the release of IL-1β with an IC50 of approximately 2.09 μM, indicating its potential as a therapeutic agent in treating inflammatory conditions .

Material Science

The compound is also utilized in the synthesis of advanced materials, particularly in the development of luminescent sensors.

Case Study: Luminescence Sensors

This compound has been used in the synthesis of organo-lanthanide complexes for detecting hydrogen sulfide (H2S). These complexes exhibit strong luminescent properties, making them suitable for environmental monitoring applications . The incorporation of this compound into sensor designs enhances sensitivity and selectivity towards H2S detection, crucial for both industrial and environmental safety.

Agricultural Applications

The compound's potential as an acaricide has been explored in agricultural settings, particularly for controlling pests like Varroa destructor in honeybee populations.

Case Study: Acaricidal Activity

Research indicates that this compound exhibits significant acaricidal activity against Varroa mites. Laboratory bioassays have shown that it can induce paralysis and mortality in these pests, suggesting its usefulness in integrated pest management strategies . The structural features contributing to its efficacy were identified through structure-activity relationship studies.

Environmental Studies

Given its chemical properties, this compound is also relevant in environmental chemistry.

Case Study: Environmental Monitoring

The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental monitoring applications. Its use in chelation processes can aid in the remediation of contaminated sites by binding to toxic metals and facilitating their removal from ecosystems .

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can lead to the formation of various substituted products depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-Ethynyl-4-propoxybenzene (CAS Number: 39604-97-2) is an organic compound characterized by a propoxy group and an ethynyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding its biological activity is essential for assessing its safety and efficacy in pharmacological applications.

- Molecular Formula : C12H14O

- Molar Mass : 160.21 g/mol

- Density : 0.98 g/cm³

- Boiling Point : Approximately 93 °C

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, namely CYP1A2 and CYP2D6. These enzymes are pivotal in the metabolism of various drugs, suggesting that this compound may influence the pharmacokinetics of co-administered medications.

Table 1: Inhibition Profile of Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive Inhibitor | |

| CYP2D6 | Competitive Inhibitor |

The inhibition of these enzymes can lead to significant drug-drug interactions, necessitating careful consideration in therapeutic contexts.

Safety and Handling

Due to its irritant properties, this compound must be handled with caution to prevent skin and eye contact. Proper safety protocols should be adhered to when working with this compound in laboratory settings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving controlled reaction conditions such as temperature and solvent choice. The compound can be synthesized via a Sonogashira cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and alkynes.

Pharmacokinetic Studies

Research indicates that the inhibition of CYP1A2 and CYP2D6 by this compound can alter the metabolism of drugs that are substrates for these enzymes. A study highlighted the impact of this compound on the pharmacokinetic profiles of certain antipsychotic medications, demonstrating increased plasma concentrations when co-administered with CYP inhibitors.

Structural Comparisons

The biological activity of this compound can be compared with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Ethyl-4-propoxybenzene | C11H14O | Ethyl group instead of ethynyl; less reactive |

| 4-Ethynylphenol | C10H10O | Lacks propoxy group; used in polymer applications |

| 4-Propyloxyphenol | C10H12O | Similar structure; different substituents affect properties |

This comparison underscores the unique reactivity patterns and biological interactions presented by this compound.

Eigenschaften

IUPAC Name |

1-ethynyl-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKZRVMAECEGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379397 | |

| Record name | 1-ethynyl-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-97-2 | |

| Record name | 1-ethynyl-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.